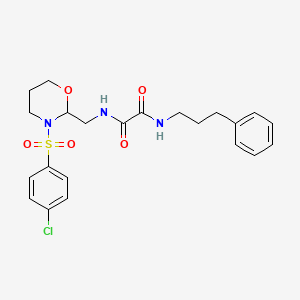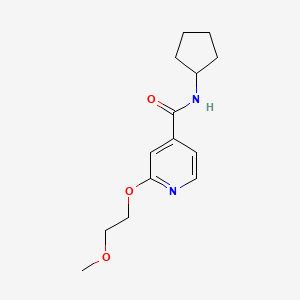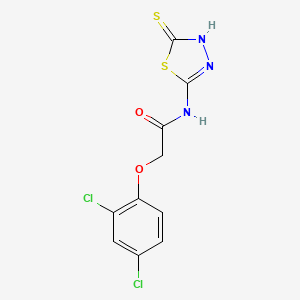![molecular formula C17H15N3O5S2 B2691143 N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898436-77-6](/img/structure/B2691143.png)
N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NBTH-3T and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide and related thiazolides have shown potential in inhibiting viral replication, particularly hepatitis B virus. A study conducted by Stachulski et al. (2011) demonstrated that these compounds, including 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, could act as potent inhibitors of hepatitis B virus replication. This research suggests a promising application of thiazolides in antiviral therapies (Stachulski et al., 2011).
Cancer Research Thiazolide derivatives, including this compound, have been investigated for their potential anticancer properties. Samadhiya et al. (2014) synthesized various thiazolidinone derivatives and evaluated their antibacterial, antifungal, and antitubercular activities. Additionally, these compounds have been studied for their efficacy against various cancer cell lines, indicating their potential in cancer therapy (Samadhiya et al., 2014).
Molecular Structure Studies Research on the molecular structure and properties of thiazolide derivatives has been conducted to understand their interactions and potential applications. Fedyshyn et al. (2020) conducted a spectroscopic and computational study on a new thiazolylazonaphthol dye, which includes derivatives of N-(6-nitrobenzo[d]thiazol-2-yl). This research provided insights into the molecular structure, which is crucial for developing applications in various fields, including medicinal chemistry (Fedyshyn et al., 2020).
Environmental Protection and Fuel Upgrading Thiazolides and related compounds have been explored for environmental protection and fuel upgrading applications. Islamoglu et al. (2016) investigated the use of amine-functionalized benzimidazole-linked polymers for CO2 capture from landfill gas. The study highlighted the importance of functional groups and molecular structure in enhancing CO2 uptake and selectivity, demonstrating the potential use of these compounds in environmental applications (Islamoglu et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .
Mode of Action
The specific mode of action of This compound Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Biochemical Pathways
The exact biochemical pathways affected by This compound tuberculosis .
Result of Action
The molecular and cellular effects of This compound tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-11-2-5-13(6-3-11)27(24,25)9-8-16(21)19-17-18-14-7-4-12(20(22)23)10-15(14)26-17/h2-7,10H,8-9H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYWDFQVLCHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)




![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2691071.png)






